Regioisomeric Purity: Structural Differentiation from 5-Amino Isomer
The primary differentiation is structural: 1-(3-chlorobenzyl)-1H-pyrazol-3-amine (3-amino isomer) is chemically distinct from its regioisomer, 1-(3-chlorobenzyl)-1H-pyrazol-5-amine (5-amino isomer, CAS 956440-15-6). While no published biological activity data directly compares the two, the 3-aminopyrazole scaffold is a privileged pharmacophore in kinase inhibitor design, whereas the 5-aminopyrazole scaffold is less frequently utilized for this purpose [1]. High-purity material (≥95% by HPLC) is available from commercial suppliers, ensuring minimal contamination with the 5-amino isomer or other synthetic impurities, which is critical for generating reliable SAR data .
| Evidence Dimension | Chemical Structure and Purity |
|---|---|
| Target Compound Data | 1-(3-chlorobenzyl)-1H-pyrazol-3-amine (3-amino isomer), CAS 956272-19-8; purity ≥95% |
| Comparator Or Baseline | 1-(3-chlorobenzyl)-1H-pyrazol-5-amine (5-amino isomer), CAS 956440-15-6; vendor purity 95% |
| Quantified Difference | Regioisomerism: amino group at pyrazole position 3 vs. position 5 |
| Conditions | Vendor-supplied analytical data (HPLC) |
Why This Matters
Procurement of the correct 3-amino regioisomer is essential for projects targeting kinases, as the 5-amino isomer is expected to have a different and likely inferior interaction profile with the kinase hinge region.
- [1] Wang, Y., et al. (2016). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 59(20), 9191-9205. View Source
